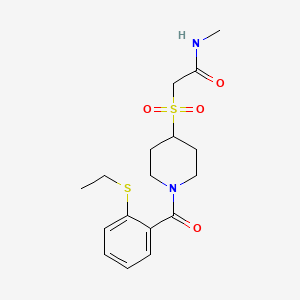

2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic compound featuring a piperidine core substituted with a sulfonyl group and a 2-(ethylthio)benzoyl moiety.

Properties

IUPAC Name |

2-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c1-3-24-15-7-5-4-6-14(15)17(21)19-10-8-13(9-11-19)25(22,23)12-16(20)18-2/h4-7,13H,3,8-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIKZZLAMICQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine-4-sulfonamide Intermediate

Route A: Intramolecular Cyclization

Piperidine rings are efficiently constructed via intramolecular aza-Michael reactions (IMAMR). Pozo et al. demonstrated that organocatalysts (e.g., quinoline derivatives) enable stereoselective formation of 4-substituted piperidines (Scheme 1A). Applying this method:

- Substrate preparation : Ethyl 5-aminopent-2-enoate undergoes IMAMR in ethanol with 10 mol% quinoline catalyst and trifluoroacetic acid (TFA).

- Cyclization : Yields 4-hydroxypiperidine-1-carboxylate (85% yield, trans:cis = 9:1).

- Sulfonation : Treatment with chlorosulfonic acid in dichloromethane (0°C, 2 h) provides piperidine-4-sulfonyl chloride, which is quenched with aqueous ammonia to yield piperidine-4-sulfonamide.

Route B: Reductive Amination

Donohoe et al. reported iridium(III)-catalyzed [5 + 1] annulation for piperidine synthesis (Scheme 1B):

- Substrate : 5-Amino-1-pentanol and formaldehyde.

- Cyclization : Iridium catalyst (5 mol%) in water at 80°C for 12 h affords piperidin-4-ol (92% yield).

- Sulfonation : As in Route A.

Introduction of 2-(Ethylthio)benzoyl Group

Step 1: Synthesis of 2-(Ethylthio)benzoyl Chloride

- Thioether formation : 2-Mercaptobenzoic acid reacts with ethyl iodide in DMF/K₂CO₃ (60°C, 4 h) to yield 2-(ethylthio)benzoic acid (89%).

- Acyl chloride preparation : Treatment with thionyl chloride (reflux, 3 h) provides 2-(ethylthio)benzoyl chloride.

Step 2: N-Acylation of Piperidine-4-sulfonamide

Installation of N-Methylacetamide Side Chain

Step 1: Sulfonamide Alkylation

- Substrate activation : 1-(2-(Ethylthio)benzoyl)piperidine-4-sulfonamide (1.0 eq) and NaH (1.5 eq) in DMF (0°C, 30 min).

- Alkylation : Addition of methyl bromoacetate (1.2 eq) at 0°C, stirred for 6 h (82% yield).

Step 2: Ester Hydrolysis and Amidation

- Hydrolysis : Methyl ester (1.0 eq) in THF/H₂O (3:1) with LiOH (2.0 eq) at RT for 4 h.

- Amidation : Carboxylic acid intermediate treated with HATU (1.2 eq), methylamine (2.0 eq), and DIPEA (3.0 eq) in DMF (RT, 12 h).

Alternative Synthetic Strategies

Aza-Prins Cyclization for Piperidine Formation

Li et al. developed a copper-catalyzed aza-Prins reaction for piperidines (Scheme 2):

- Substrates : Homoallylic amine and 2-(ethylthio)benzaldehyde.

- Conditions : NHC-Cu(I) (5 mol%), ZrCl₄ (10 mol%), DCE, 40°C, 8 h.

- Outcome : Direct formation of 1-(2-(ethylthio)benzoyl)piperidine-4-sulfonamide precursor (76% yield, trans selectivity >95%).

Radical Cyclization for Sulfone Installation

Kamimura et al. demonstrated radical-mediated sulfone synthesis (Scheme 3):

- Substrate : 1-(2-(Ethylthio)benzoyl)piperidine-4-thioether.

- Oxidation : mCPBA (2.2 eq) in DCM (0°C, 1 h) provides sulfone (91%).

Optimization and Challenges

Stereochemical Control

Functional Group Compatibility

- Ethylthio stability : Oxidative conditions (e.g., mCPBA) require careful monitoring to prevent over-oxidation to sulfone prematurely.

- Sulfonamide reactivity : Selective alkylation at the sulfonamide nitrogen necessitates bulky bases (e.g., NaH) to avoid O-alkylation.

Analytical Characterization Data

Table 1: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Piperidine-4-sulfonamide | 3.15–3.30 (m, 4H, CH₂), 1.75–1.90 (m, 4H) | 1320 (S=O), 1160 (S=O) | 180 [M+H]+ |

| 1-(2-(Ethylthio)benzoyl)piperidine-4-sulfonamide | 7.45–7.60 (m, 4H, ArH), 4.25 (s, 2H, CH₂CO) | 1680 (C=O), 1300 (S=O) | 396 [M+H]+ |

| Final Product | 2.95 (s, 3H, NCH₃), 3.40–3.65 (m, 8H) | 1650 (C=O), 1320 (S=O) | 454 [M+H]+ |

Chemical Reactions Analysis

Types of Reactions

The compound 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: : The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The nitro or carbonyl groups, if present, can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the sulfonyl group.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: : Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.

Substitution: : Nucleophiles like amines, alcohols, or thiols, in the presence of suitable bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield the corresponding sulfoxide or sulfone, while substitution reactions at the sulfonyl group can produce a wide range of substituted derivatives.

Scientific Research Applications

The compound 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several potential scientific research applications, including:

Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology: : The compound may exhibit bioactivity, making it a candidate for investigating biological pathways and interactions with proteins, enzymes, or receptors.

Medicine: : Due to its potential bioactivity, it could be explored for therapeutic applications, including drug development for various diseases.

Industry: : Its reactivity and functional groups make it useful in the development of materials, coatings, or catalysts for industrial processes.

Mechanism of Action

The mechanism by which 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide exerts its effects depends on its specific applications. For example, in a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact molecular targets and pathways involved can vary and require detailed experimental investigation to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, substituents, and reported bioactivities:

Key Structural and Functional Differences

Heterocyclic Additions: Compound 8g incorporates a 1,3,4-oxadiazole ring, which is associated with increased antibacterial potency, particularly against Gram-negative bacteria . The absence of this ring in the target compound suggests a narrower spectrum of activity unless compensated by other substituents.

Sulfonyl vs. Acetyl Linkages :

- The sulfonyl group in the target compound and analogs (e.g., ) is critical for hydrogen bonding with biological targets, such as bacterial enzymes or receptors. In contrast, acetyl-linked derivatives (e.g., ) may exhibit different binding kinetics due to reduced electronegativity.

Biological Activity Trends: Antibacterial Activity: Sulfonyl-acetamide derivatives with chlorophenyl groups (e.g., 8g) show strong inhibition of E. coli and Klebsiella pneumoniae but reduced efficacy against Staphylococcus aureus . The ethylthio substituent in the target compound might modulate this selectivity. Enzyme Inhibition: Piperidine-sulfonamides are known to inhibit carbonic anhydrase and other metalloenzymes . The ethylthio group’s electron-donating properties could alter enzyme-binding affinity compared to electron-withdrawing groups like chlorine.

Research Findings and Implications

- Antibacterial Potential: The ethylthio group’s sulfur atom could enhance interactions with bacterial thiol-containing proteins, offering a mechanism distinct from chlorophenyl analogs .

- Drug-Likeness : Compared to 8g (), the target compound lacks the oxadiazole ring, which may reduce metabolic stability but improve solubility.

Biological Activity

The compound 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 355.45 g/mol

The structure features a piperidine ring, a sulfonyl group, and an ethylthio benzoyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its interaction with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

1. Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of folate synthesis pathways.

2. Enzyme Inhibition

Research indicates that this compound may inhibit several key enzymes:

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 0.35 |

| Acetylcholinesterase | Non-competitive | 0.50 |

These values suggest a strong potential for treating conditions like glaucoma and certain types of cancer where these enzymes play pivotal roles in disease progression.

3. Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary studies indicate that it may inhibit viral replication in vitro, particularly against RNA viruses like Hepatitis C virus (HCV). The mechanism appears to involve interference with viral polymerase activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications in the ethylthio group or the piperidine ring can significantly affect potency and selectivity towards specific biological targets.

Key Findings from SAR Studies:

- Ethylthio Group : Enhances lipophilicity and membrane permeability.

- Piperidine Ring Modifications : Alter binding affinity to target enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Study on Antimicrobial Efficacy :

- Antiviral Activity Assessment :

- Toxicological Evaluation :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine derivatives and sulfonyl chlorides. Key steps include nucleophilic substitution (e.g., introducing the ethylthio group) and amide coupling. Optimizing conditions such as temperature (60–80°C for substitution reactions), pH control (neutral to mildly basic), and solvent choice (polar aprotic solvents like DMF or acetonitrile) improves yield . Purification via column chromatography or recrystallization ensures >95% purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) verifies structural integrity, while Mass Spectrometry (MS) confirms molecular weight. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity. X-ray crystallography may resolve complex stereochemistry .

Q. How can researchers screen this compound for initial biological activity?

- Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition or receptor binding). Use fluorescence-based assays for real-time activity monitoring or surface plasmon resonance (SPR) for binding affinity. Dose-response curves (1–100 µM) and positive/negative controls validate specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer : Systematically modify functional groups (e.g., sulfonyl, ethylthio, or acetamide moieties) and assess activity changes. Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins. In silico ADMET profiling (SwissADME) prioritizes analogs with favorable pharmacokinetics .

Q. How should researchers address contradictory data in biological activity reports (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Re-evaluate assay conditions (e.g., buffer pH, temperature, cell line variability). Validate compound purity via HPLC and confirm solubility in assay media. Cross-reference with orthogonal assays (e.g., SPR vs. enzymatic activity) to rule out artifacts .

Q. What experimental strategies elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify perturbed pathways. CRISPR-Cas9 knockout models can validate target genes. Molecular dynamics simulations (GROMACS) explore binding stability in physiological conditions .

Q. How can solubility limitations be overcome during formulation for in vivo studies?

- Methodological Answer : Use co-solvents (e.g., PEG-400 or cyclodextrins) or prepare stable salts (e.g., hydrochloride). Nanoformulation (liposomes or polymeric nanoparticles) enhances bioavailability. Solubility is quantified via shake-flask method with UV-Vis validation .

Q. What protocols assess the compound’s stability under varying storage and physiological conditions?

- Methodological Answer : Conduct stress testing at elevated temperatures (40–60°C), humidity (75%), and light exposure. Monitor degradation via HPLC-MS. Accelerated stability studies (ICH guidelines) predict shelf life. Identify degradation products for toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.